
4-Chloro-5-methyl-3-(perfluorohexyl)pyrazole
Overview
Description
The compound "4-Chloro-5-methyl-3-(perfluorohexyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential use in various applications, including as antifungal agents, antimycobacterial agents, and analgesics .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydropyrazoles involves a cyclocondensation reaction of 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones with isoniazid . Similarly, the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles can be achieved by heterocyclization of hemiperfluoroenones with methylhydrazine . These methods highlight the versatility and regiospecificity of pyrazole synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . Additionally, computational methods like semi-empirical AM1 and PM3 can be used to correlate experimental and calculated geometrical parameters, as demonstrated for trihalomethyl-4,5-dihydro-1H-pyrazole derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization, methylation, and substitution reactions. For instance, the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves multiple steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reaction with ethyl trifluoroacetate and aqueous hydrazine, and finally methylation with dimethyl sulfate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of halogen atoms, such as chlorine and fluorine, can significantly affect the compound's reactivity and interaction with biological targets. The crystal structures often reveal the presence of hydrogen bonding, which can stabilize the molecular packing . The regiochemistry of the substituents on the pyrazole ring is crucial for the biological activity of these compounds, as seen in the synthesis of various isomers .
Safety and Hazards
Mechanism of Action
Biochemical Pathways:
The affected biochemical pathways remain elusive due to limited information. Pyrazoles, in general, are versatile scaffolds in organic synthesis and medicinal chemistry. They often serve as starting materials for more complex heterocyclic systems. The tautomeric and conformational preferences of pyrazoles can influence their reactivity and biological activities .
properties
IUPAC Name |
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF13N2/c1-2-3(11)4(26-25-2)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHGKRUZKUKMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF13N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371497 | |
| Record name | 4-Chloro-5-methyl-3-(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-3-(perfluorohexyl)pyrazole | |
CAS RN |
244022-66-0 | |
| Record name | 4-Chloro-5-methyl-3-(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



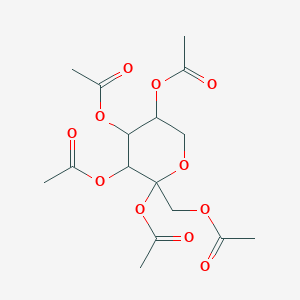
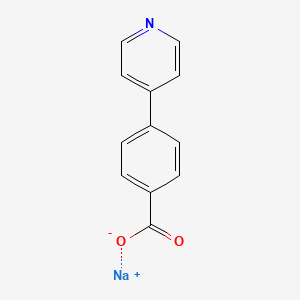

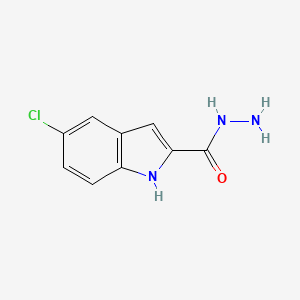


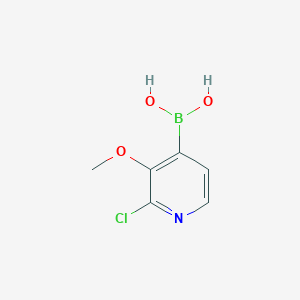

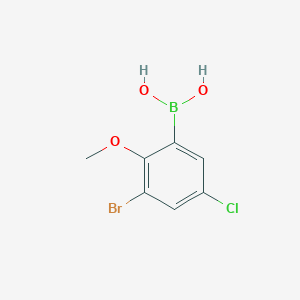

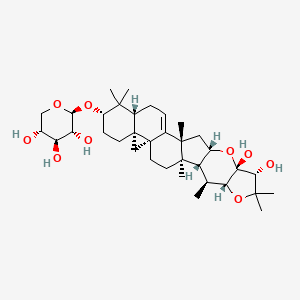
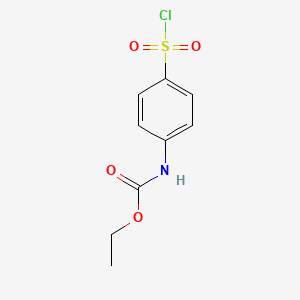
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)